molecular formula C11H11NO5 B5329724 2-[4-(2-nitrovinyl)phenoxy]propanoic acid

2-[4-(2-nitrovinyl)phenoxy]propanoic acid

Cat. No. B5329724
M. Wt: 237.21 g/mol
InChI Key: UFETXHCRRLPDAC-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-nitrovinyl)phenoxy]propanoic acid, also known as NVPBPP, is a chemical compound that has been extensively researched for its potential applications in various fields, including medicine, agriculture, and industry. NVPBPP is a nitroalkene derivative that contains a vinyl group, which makes it highly reactive and useful for a wide range of chemical reactions.

Mechanism of Action

The mechanism of action of 2-[4-(2-nitrovinyl)phenoxy]propanoic acid is not fully understood, but it is believed to involve the formation of reactive intermediates, such as nitroso and nitro radicals, which can react with cellular components, such as proteins and DNA. These reactions can lead to cell death or inhibition of cell growth, depending on the cell type and concentration of 2-[4-(2-nitrovinyl)phenoxy]propanoic acid.
Biochemical and Physiological Effects:
2-[4-(2-nitrovinyl)phenoxy]propanoic acid has been shown to have a variety of biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, 2-[4-(2-nitrovinyl)phenoxy]propanoic acid has been shown to have antioxidant properties, which can protect cells from oxidative stress. At higher concentrations, 2-[4-(2-nitrovinyl)phenoxy]propanoic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of cancer cells by blocking cell cycle progression.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-(2-nitrovinyl)phenoxy]propanoic acid in lab experiments is its high reactivity, which allows for a wide range of chemical reactions to be performed. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using 2-[4-(2-nitrovinyl)phenoxy]propanoic acid is its potential toxicity, which can limit its use in certain experiments. It is also important to note that the effects of 2-[4-(2-nitrovinyl)phenoxy]propanoic acid can vary depending on the cell type and concentration, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-[4-(2-nitrovinyl)phenoxy]propanoic acid. One direction is to investigate its potential use as a drug delivery system, as it can be functionalized to target specific tissues or cells. Another direction is to study its potential use in the development of electronic devices, such as OLEDs and OFETs. Additionally, further research is needed to fully understand the mechanism of action of 2-[4-(2-nitrovinyl)phenoxy]propanoic acid and its potential applications in various scientific fields.

Synthesis Methods

The synthesis of 2-[4-(2-nitrovinyl)phenoxy]propanoic acid involves the reaction of 4-(2-nitrovinyl)phenol with 2-bromoacetic acid in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction proceeds via nucleophilic substitution, and the resulting product is purified by column chromatography or recrystallization. The yield of 2-[4-(2-nitrovinyl)phenoxy]propanoic acid can vary depending on the reaction conditions, but typically ranges from 40% to 70%.

Scientific Research Applications

2-[4-(2-nitrovinyl)phenoxy]propanoic acid has been studied for its potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 2-[4-(2-nitrovinyl)phenoxy]propanoic acid has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as a drug delivery system, as it can be functionalized to target specific tissues or cells.
In organic synthesis, 2-[4-(2-nitrovinyl)phenoxy]propanoic acid has been used as a building block for the synthesis of complex molecules, such as natural products and pharmaceuticals. It has also been studied for its potential use in polymerization reactions, as it can undergo radical addition to form polymers with unique properties.
In materials science, 2-[4-(2-nitrovinyl)phenoxy]propanoic acid has been studied for its potential use in the development of electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). It has also been investigated for its potential use in the development of sensors and catalysts.

properties

IUPAC Name

2-[4-[(E)-2-nitroethenyl]phenoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c1-8(11(13)14)17-10-4-2-9(3-5-10)6-7-12(15)16/h2-8H,1H3,(H,13,14)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFETXHCRRLPDAC-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)C=C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)OC1=CC=C(C=C1)/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.